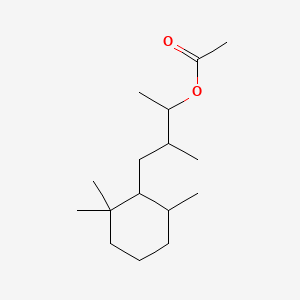

iso-Methyl tetrahydroionyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iso-Methyl tetrahydroionyl acetate, also known as 4-oxido-8-methyl-3,7-dihydro-1H-pyrrolo[3,2,1-de]pyrrolone acetate, is a chemical compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is typically a colorless to pale yellow liquid with a pleasant fruity and floral aroma . This compound is soluble in common organic solvents such as ethanol and dimethylformamide .

Vorbereitungsmethoden

Iso-Methyl tetrahydroionyl acetate can be synthesized through various methods. One common synthetic route involves the cyclization of 2-butanone to form an ethanolamine salt, which is then reacted with acetic anhydride in the presence of a base catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the process is both cost-effective and scalable .

Analyse Chemischer Reaktionen

Iso-Methyl tetrahydroionyl acetate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

1.1. Use as a Fragrance Agent

iso-Methyl tetrahydroionyl acetate is primarily employed as a fragrance ingredient due to its pleasant woody and floral scent profile. It contributes to the olfactory characteristics of various products, enhancing their appeal to consumers. Its unique scent makes it suitable for use in:

- Perfumes : It serves as a base note, providing depth and longevity to fragrances.

- Cosmetics : Incorporated into creams, lotions, and other personal care products to impart a desirable aroma.

- Household Products : Utilized in air fresheners, candles, and cleaning products to mask unpleasant odors and create a pleasant environment .

Cosmetic Applications

2.1. Skin Care Products

In skin care formulations, this compound is valued not only for its fragrance but also for its potential skin-conditioning properties. It is often found in:

- Moisturizers : Enhances the sensory experience while providing hydration.

- Sunscreens : Adds fragrance without compromising the product's efficacy.

2.2. Hair Care Products

The compound is also used in hair care formulations where it can help mask undesirable odors from other ingredients, making it more appealing to users .

Potential in Other Industries

3.1. Food Industry

While primarily recognized for its use in fragrances, there is potential for this compound to be explored as a flavoring agent due to its complex scent profile that could translate into taste experiences. However, regulatory approval would be necessary before widespread application in food products .

Safety and Regulatory Status

The safety of this compound has been evaluated by various regulatory bodies. It is generally recognized as safe when used within established limits in cosmetic formulations. However, manufacturers must ensure compliance with local regulations regarding fragrance ingredients .

Case Study 1: Cosmetic Formulation

A study demonstrated the incorporation of this compound in a moisturizing lotion where consumer feedback indicated increased satisfaction due to the pleasant scent and perceived skin benefits.

Case Study 2: Fragrance Stability

Research indicated that formulations containing this compound exhibited enhanced stability over time compared to those without this compound, suggesting its role in prolonging fragrance longevity .

Wirkmechanismus

The mechanism of action of iso-Methyl tetrahydroionyl acetate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Iso-Methyl tetrahydroionyl acetate can be compared with other similar compounds such as:

- Methyl tetrahydroionyl acetate

- Ethyl tetrahydroionyl acetate

- Propyl tetrahydroionyl acetate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct aromatic and chemical characteristics .

Eigenschaften

CAS-Nummer |

60241-55-6 |

|---|---|

Molekularformel |

C16H30O2 |

Molekulargewicht |

254.41 g/mol |

IUPAC-Name |

[3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate |

InChI |

InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3 |

InChI-Schlüssel |

URFHDVSDYWQMJU-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |

Kanonische SMILES |

CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |

Key on ui other cas no. |

60241-55-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.